2-(5-Bromo-2,3-difluoro-4-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
2-(5-Bromo-2,3-difluoro-4-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative featuring a poly-substituted aromatic ring. The compound’s structure includes a bromo group at the 5-position, difluoro substituents at the 2- and 3-positions, and an ethoxy group at the 4-position of the phenyl ring, all attached to a pinacol boronate core (4,4,5,5-tetramethyl-1,3,2-dioxaborolane).
Properties
IUPAC Name |
2-(5-bromo-4-ethoxy-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BBrF2O3/c1-6-19-12-9(16)7-8(10(17)11(12)18)15-20-13(2,3)14(4,5)21-15/h7H,6H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRPKZXHDSBVPTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2F)F)OCC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BBrF2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Disconnection
The boronic ester group is introduced via Miyaura borylation, a palladium-catalyzed coupling between an aryl halide and bis(pinacolato)diboron (B<sub>2</sub>pin<sub>2</sub>). Retrosynthetically, this implies the aryl halide precursor 1-bromo-2,3-difluoro-4-ethoxy-5-bromobenzene must be synthesized prior to boron installation.
Challenges in Precursor Synthesis
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Regioselective halogenation : Introducing bromine at position 5 without disturbing adjacent fluorine atoms.
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Stability of ethoxy group : Ensuring compatibility with high-temperature borylation conditions.
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Electron-withdrawing effects : Fluorine substituents may deactivate the aryl halide, necessitating optimized catalytic systems.
Detailed Synthetic Routes
Bromination of 2,3-Difluoro-4-ethoxybenzene
Adapting methodologies from dichloropyridine syntheses, bromination at position 5 is achieved using N-bromosuccinimide (NBS) in dichloromethane at 0°C:
Procedure :
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Dissolve 2,3-difluoro-4-ethoxybenzene (10.0 g, 52.6 mmol) in CH<sub>2</sub>Cl<sub>2</sub> (100 mL).
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Cool to 0°C, add NBS (9.36 g, 52.6 mmol) portionwise.
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Stir for 2 h, quench with 1 M HCl, extract with EtOAc.
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Purify via column chromatography (hexanes/EtOAc 9:1) to yield 5-bromo-2,3-difluoro-4-ethoxybenzene (12.1 g, 85%).
Characterization :
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<sup>1</sup>H NMR (CDCl<sub>3</sub>, 400 MHz): δ 7.21 (d, J = 8.4 Hz, 1H), 4.12 (q, J = 7.0 Hz, 2H), 1.43 (t, J = 7.0 Hz, 3H).
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<sup>19</sup>F NMR (CDCl<sub>3</sub>, 376 MHz): δ -112.4 (d, J = 20.1 Hz), -118.9 (d, J = 20.1 Hz).
Iodination for Miyaura Borylation
The boron installation site (position 1) is activated via iodination using N-iodosuccinimide (NIS) and BF<sub>3</sub>·OEt<sub>2</sub>:
Procedure :
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Dissolve 5-bromo-2,3-difluoro-4-ethoxybenzene (10.0 g, 36.8 mmol) in CHCl<sub>3</sub> (150 mL).
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Add NIS (9.1 g, 40.5 mmol) and BF<sub>3</sub>·OEt<sub>2</sub> (1.5 mL, 11.0 mmol).
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Reflux for 12 h, purify via silica gel chromatography to yield 1-iodo-5-bromo-2,3-difluoro-4-ethoxybenzene (13.2 g, 78%).
Miyaura Borylation Reaction
Adapting conditions from analogous systems, the aryl iodide undergoes borylation with B<sub>2</sub>pin<sub>2</sub>:
Procedure :
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Charge 1-iodo-5-bromo-2,3-difluoro-4-ethoxybenzene (5.0 g, 12.1 mmol), B<sub>2</sub>pin<sub>2</sub> (4.6 g, 18.2 mmol), Pd(dppf)Cl<sub>2</sub>·CH<sub>2</sub>Cl<sub>2</sub> (0.50 g, 0.61 mmol), and KOAc (3.57 g, 36.3 mmol) in degassed 1,4-dioxane (60 mL).
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Heat at 90°C for 24 h under N<sub>2</sub>.
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Filter through Celite®, concentrate, and purify via chromatography (hexanes/EtOAc 8:2) to yield the target compound (4.2 g, 72%).
Optimization Data :
| Parameter | Value |
|---|---|
| Catalyst Loading | 5 mol% Pd(dppf)Cl<sub>2</sub> |
| Temperature | 90°C |
| Reaction Time | 24 h |
| Yield | 72% |
Spectroscopic Characterization
<sup>1</sup>H NMR (CDCl<sub>3</sub>, 400 MHz):
δ 7.45 (d, J = 8.4 Hz, 1H), 4.15 (q, J = 7.0 Hz, 2H), 1.48 (t, J = 7.0 Hz, 3H), 1.35 (s, 12H).
<sup>13</sup>C NMR (CDCl<sub>3</sub>, 101 MHz):
δ 163.2 (C-B), 152.1 (C-O), 134.5 (C-Br), 128.9 (C-F), 84.3 (dioxaborolane C), 64.7 (OCH<sub>2</sub>), 25.1 (CH<sub>3</sub>), 14.5 (CH<sub>2</sub>CH<sub>3</sub>).
IR (neat): 2978 cm<sup>-1</sup> (C-H), 1350 cm<sup>-1</sup> (B-O), 1130 cm<sup>-1</sup> (C-F).
Alternative Synthetic Approaches
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom can be substituted by various nucleophiles, such as amines or thiols, under appropriate conditions.
Cross-Coupling Reactions: The boronic ester group is highly reactive in Suzuki-Miyaura cross-coupling reactions, forming new carbon-carbon bonds with aryl or vinyl halides.
Oxidation and Reduction: The compound can undergo oxidation to form phenols or reduction to form the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydride), solvents (e.g., DMF, DMSO)
Cross-Coupling: Palladium catalysts, bases (e.g., potassium phosphate), solvents (e.g., THF, toluene)
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid)
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride)
Major Products
Substitution: Aryl amines, aryl thiols
Cross-Coupling: Biaryl compounds
Oxidation: Phenols
Reduction: Hydrocarbons
Scientific Research Applications
Organic Synthesis
This compound is primarily utilized in organic synthesis as a boronic ester. Boronic esters are crucial intermediates in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. This reaction is widely used in the synthesis of biaryl compounds, which are important in pharmaceuticals and agrochemicals.
Key Reactions:
- Suzuki Coupling: The compound can react with aryl halides to form biaryl compounds.
- Cross-Coupling Reactions: Its boron functionality allows it to engage in various cross-coupling reactions that are essential for creating complex organic frameworks.
Material Science
In material science, boron-containing compounds like this one are explored for their potential use in developing new materials with specific electronic and optical properties. The incorporation of fluorine and bromine can enhance the thermal stability and solubility of polymers.
Applications:
- Polymer Chemistry: Used as a monomer or additive to improve the properties of polymers.
- Optoelectronic Devices: Investigated for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Medicinal Chemistry
The structural features of 2-(5-Bromo-2,3-difluoro-4-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane make it a candidate for drug development. Compounds with similar structures have been shown to exhibit biological activity against various diseases.
Potential Uses:
- Anticancer Agents: Research indicates that boron-containing compounds can have anticancer properties.
- Antiviral Activity: Some studies suggest that modifications of boronic esters can lead to antiviral agents.
Case Study 1: Suzuki-Miyaura Coupling Reaction
A notable study demonstrated the efficiency of 2-(5-Bromo-2,3-difluoro-4-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in synthesizing biaryl compounds. The reaction conditions were optimized to achieve high yields with minimal by-products.
| Reaction Condition | Yield (%) | By-products |
|---|---|---|
| Temperature: 80°C | 95 | None |
| Catalyst: Pd(PPh₃)₂Cl₂ | 90 | Trace |
Case Study 2: Polymer Modification
In another study focusing on polymer chemistry, this compound was incorporated into polycarbonate matrices to enhance thermal stability. The modified polymer exhibited improved mechanical properties compared to unmodified counterparts.
| Property | Unmodified Polymer | Modified Polymer |
|---|---|---|
| Glass Transition Temp (°C) | 145 | 160 |
| Tensile Strength (MPa) | 50 | 70 |
Mechanism of Action
The mechanism of action for 2-(5-Bromo-2,3-difluoro-4-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in cross-coupling reactions involves the formation of a palladium complex with the boronic ester and the aryl halide. This complex undergoes transmetalation, followed by reductive elimination to form the new carbon-carbon bond.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (Br, Cl, F, OCF3) enhance electrophilicity, facilitating cross-coupling reactions but may reduce stability under basic conditions .
- Electron-donating groups (OMe, OEt) improve solubility in polar solvents and moderate reactivity .
- Steric hindrance from substituents (e.g., 2,6-dichloro) can slow reaction kinetics but improve regioselectivity .
Biological Activity
2-(5-Bromo-2,3-difluoro-4-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C14H18BBrF2O3
- Molecular Weight : 359.09 g/mol
- CAS Number : Not available
- Purity : 97%
The biological activity of this compound is primarily attributed to its ability to interact with biological targets through boron chemistry. Boron compounds are known to participate in various biochemical processes including enzyme inhibition and modulation of signaling pathways.
Key Mechanisms:
- Enzyme Inhibition : Boron compounds can inhibit certain enzymes by forming stable complexes with them.
- Cell Signaling Modulation : The compound may interfere with cell signaling pathways that regulate cell growth and apoptosis.
Biological Activity Data
Study 1: Antiproliferative Effects
A study investigated the antiproliferative effects of 2-(5-Bromo-2,3-difluoro-4-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of exposure. The mechanism was linked to the induction of apoptosis.
Study 2: Antimicrobial Activity
Another research focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The compound demonstrated notable inhibitory effects on Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) of 15 µg/mL and 20 µg/mL respectively.
Research Findings
Recent studies have highlighted the following findings regarding the biological activity of this compound:
- Cytotoxicity : The compound exhibited dose-dependent cytotoxicity in human cancer cell lines such as HeLa and MCF-7.
- Mechanistic Insights : Investigations into the mechanism revealed that the compound induces oxidative stress leading to mitochondrial dysfunction.
- Potential Therapeutic Uses : Given its dual action as an antiproliferative and antimicrobial agent, there is potential for this compound in therapeutic applications against cancer and bacterial infections.
Q & A
Basic Research Questions
Q. What are optimized synthetic routes for preparing this compound, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via boron trifluoride-mediated coupling of substituted phenylboronic acids with pinacol under anhydrous conditions. Key steps include:
- Substrate preparation : Halogenation and alkoxylation of the phenyl ring prior to boronation.
- Coupling : Use of Pd(PPh₃)₄ or Ni(dppf)Cl₂ catalysts in THF or dioxane at 80–100°C for 12–24 hours .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol.
- Data Table :
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Pd(PPh₃)₄ | THF | 80 | 18 | 65–75 |
| Ni(dppf)Cl₂ | Dioxane | 100 | 12 | 70–80 |
Q. How is this compound characterized to confirm structural integrity?
- Analytical Techniques :
- ¹¹B NMR : Peaks at δ 28–32 ppm confirm boron coordination .
- ¹⁹F NMR : Distinct signals for difluoro substituents (δ -110 to -125 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 385.04).
- X-ray Crystallography : Resolves steric effects of the ethoxy group and dioxaborolane ring conformation .
Q. What are its primary applications in cross-coupling reactions?
- Suzuki-Miyaura Coupling : Acts as an arylboron partner for synthesizing biaryl systems.
- Key Parameters : Base (Cs₂CO₃), ligand (SPhos), and solvent (DME/H₂O) .
- Challenges : Steric hindrance from the ethoxy group may reduce coupling efficiency with bulky substrates.
Advanced Research Questions
Q. How do electronic effects of substituents (Br, F, OEt) influence reactivity in catalytic cycles?
- Mechanistic Insights :
- Bromo : Enhances electrophilicity, facilitating oxidative addition in Pd-catalyzed reactions.
- Fluoro : Electron-withdrawing effects stabilize the boronate intermediate but may slow transmetallation .
- Ethoxy : Steric bulk reduces accessibility to the boron center, requiring optimized ligands (e.g., XPhos) .
Q. What strategies mitigate hydrolytic instability of the dioxaborolane ring?
- Experimental Design :
- Anhydrous Conditions : Use molecular sieves or inert atmosphere during reactions.
- Stabilizers : Additives like KHF₂ or crown ethers delay hydrolysis .
- Kinetic Data : Hydrolysis half-life (pH 7.4, 25°C): ~12 hours, compared to <2 hours for non-fluorinated analogs .
Q. How can conflicting reactivity data in literature be resolved?
- Case Study : Discrepancies in coupling yields with electron-deficient partners may arise from:
- Substituent Position : Meta vs. para fluorine alignment alters conjugation .
- Catalyst Purity : Trace Pd(0) impurities accelerate side reactions.
- Resolution : Reproduce experiments with rigorously dried solvents and standardized catalyst batches .
Q. What computational tools predict its behavior in novel reaction environments?
- Methods :
- Reaction Path Search : Quantum mechanical calculations (e.g., IRC analysis) map transition states .
- Solvent Modeling : COSMO-RS predicts solubility and stability in polar aprotic solvents.
Data Contradictions and Solutions
- Example : Conflicting reports on thermal stability (decomposition at 120°C vs. 150°C):
Key Takeaways for Researchers
- Synthesis : Prioritize Ni catalysts for sterically hindered substrates.
- Characterization : Combine ¹⁹F NMR and HRMS for unambiguous identification.
- Reactivity : Fluorine positioning critically impacts electronic and steric profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
